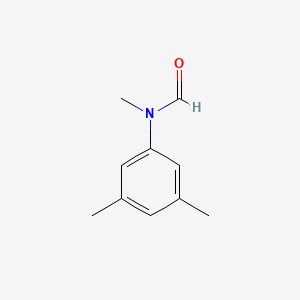

N-(3,5-dimethylphenyl)-N-methylformamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)-N-methylformamide |

InChI |

InChI=1S/C10H13NO/c1-8-4-9(2)6-10(5-8)11(3)7-12/h4-7H,1-3H3 |

InChI Key |

DVFYVYBXRXSYNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)N(C)C=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3,5 Dimethylphenyl N Methylformamide

Advanced Synthetic Approaches to N-(3,5-Dimethylphenyl)-N-methylformamide

The construction of this compound can be achieved through several strategic pathways, primarily involving the formation of the N-formyl bond or the N-aryl bond.

N-Formylation Strategies for Substituted Anilines

A primary route to this compound involves the direct formylation of N-methyl-3,5-dimethylaniline. This transformation can be accomplished using various formylating agents. Classically, formic acid can be used, often with a dehydrating agent to drive the equilibrium towards amide formation. A patented method for the analogous N-methylformanilide involves reacting N-methylaniline with formic acid in the presence of boric acid, which acts as a water scavenger. google.com

More contemporary and sustainable methods utilize carbon dioxide (CO₂) as a C1 source. For instance, the N-formylation of N-methylaniline has been achieved with high efficiency using CO₂ and a hydrosilane, such as phenylsilane (PhSiH₃), in the presence of a suitable catalyst. One effective catalytic system employs a polymeric ionic liquid (PIL) derived from trimethyl(p-vinylbenzyl)ammonium chloride, which facilitates the reaction at room temperature and atmospheric pressure of CO₂. researchgate.net Another approach uses a catalyst composed of zinc acetate (Zn(OAc)₂) and 1,10-phenanthroline for the same transformation, also achieving high yields under mild conditions. rsc.org These methods represent greener alternatives to traditional formylating agents.

| Catalyst System | Formylating Agent | Reductant | Temperature (°C) | Pressure (bar) | Substrate | Product | Yield (%) |

| Polymeric Ionic Liquid | CO₂ | PhSiH₃ | Room Temp | 1 | N-methylaniline | N-methylformanilide | 96-99 |

| Zn(OAc)₂ / 1,10-phenanthroline | CO₂ | PhSiH₃ | 25 | 1 (CO₂) | N-methylaniline | N-methylformanilide | 92 |

| Boric Acid | Formic Acid | None | 90-100 | Atmospheric | N-methylaniline | N-methylformanilide | >99 (Conversion) |

This table presents data for the analogous synthesis of N-methylformanilide, which is structurally similar to this compound.

Reductive Amination Pathways Incorporating Formamide (B127407) Moieties

Reductive amination offers an alternative synthetic strategy, typically involving the reaction of an aldehyde with an amine in the presence of a reducing agent. To synthesize this compound, one could envision a pathway starting from 3,5-dimethylaniline (B87155). This would first involve methylation to N-methyl-3,5-dimethylaniline, followed by formylation as described above. A direct synthesis of N,N-dimethylaniline from aniline (B41778) and methanol over zeolite catalysts has been reported, demonstrating the feasibility of the initial N-alkylation step. researchgate.netalfa-chemistry.com

Alternatively, a process could start with 3,5-dimethylbenzaldehyde. Reductive amination with methylamine would yield N-methyl-(3,5-dimethylbenzyl)amine. Subsequent oxidation and formylation steps would be required to arrive at the target compound. However, studies on the reductive amination of 3-nitrobenzaldehyde with methylamine using sodium borohydride have shown that side reactions, such as the partial reduction of other functional groups (in that case, a nitro group), can occur, highlighting the need for careful selection of reducing agents to ensure chemoselectivity. researchgate.net

Exploration of Unique Rearrangement Reactions in Formamide Synthesis

Rearrangement reactions provide a less conventional but potentially powerful route to N-arylamides. The Smiles rearrangement, for instance, is an intramolecular nucleophilic aromatic substitution that can be used to synthesize diarylamines and could potentially be adapted for amide synthesis. nih.gov

A more direct approach involves the aza-Hofmann-type rearrangement of amidines. A protocol for the synthesis of N-arylamides has been developed using a hypervalent iodine-mediated rearrangement of amidines, which are accessible from the corresponding nitriles. mdpi.com This method could theoretically be applied by starting with 3,5-dimethylbenzonitrile and N-methylamine to form the required amidine precursor. Another relevant rearrangement is the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides, which proceeds through an intermediate 1,4-diarylpiperazine-2,5-dione. rsc.orgnih.gov While not a direct synthesis of the target formamide, it illustrates the utility of rearrangement in forming C-N bonds in N-aryl amide systems.

Chemical Reactivity and Mechanistic Investigations of this compound

The reactivity of this compound is dictated by the aromatic ring, the nitrogen atom, and the formyl group.

Radical-Mediated Reactions and Photo-Oxidation Pathways

The N-methyl and N-aryl groups are susceptible to radical abstraction, and the aromatic ring can participate in radical additions. Photochemical reactions of N,N-dimethylanilines with N-substituted maleimides, initiated by benzaldehyde, lead to the formation of cyclized adducts. researchgate.netresearchgate.net This suggests that the N-(3,5-dimethylphenyl) group could undergo similar radical cyclization reactions under photochemical conditions. A proposed mechanism involves hydrogen atom transfer from the N-methyl group, followed by radical addition to an acceptor molecule. researchgate.net

Studies on the atmospheric photo-oxidation of simpler analogues like N-methylformamide (MF) and N,N-dimethylformamide (DMF) by hydroxyl (OH) radicals have been conducted. rsc.org These investigations reveal that the reaction proceeds via hydrogen abstraction from the N-methyl and formyl groups. For DMF, this leads to products such as N-methylmethanimine and N-nitrosodimethylamine in the presence of NOx. By analogy, the photo-oxidation of this compound would likely involve initial hydrogen abstraction from the N-methyl group, leading to a complex degradation pathway.

| Compound | Reactant | Major Products |

| N-methylformamide (MF) | OH radicals | Methylisocyanate, (CHO)₂NH |

| N,N-dimethylformamide (DMF) | OH radicals | CH₃N(CHO)₂, N-methylmethanimine, (CH₃)₂NNO |

This table shows photo-oxidation products for simpler formamide analogues.

Nucleophilic Substitution and Cross-Coupling Reactions

The formamide moiety in this compound can act as a formylating agent in reactions such as the Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.comthieme-connect.de In this reaction, the formamide reacts with phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium species known as the Vilsmeier reagent. ijpcbs.com This reagent can then attack electron-rich aromatic rings to install a formyl group. semanticscholar.org Therefore, this compound could itself be used as a reagent to formylate other activated aromatic compounds.

Direct nucleophilic aromatic substitution (SNAr) on the 3,5-dimethylphenyl ring is unlikely under standard conditions. SNAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it for nucleophilic attack, whereas the two methyl groups are electron-donating. researchgate.net

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming C-N bonds. nih.govunibo.itmit.edu While these reactions are extensively used to synthesize N-aryl compounds, the use of N-aryl formamides as substrates in subsequent cross-coupling reactions is less common. However, the C-N bond in related systems can be targeted. For example, palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate can produce aryl isocyanates, which can then be converted to ureas. mit.edu This demonstrates that palladium catalysis can be used to transform C-N linked functionalities on an aromatic ring.

Research Findings on the Hydrolysis and Degradation of this compound Remain Undocumented in Publicly Available Literature

Extensive searches for scientific literature detailing the hydrolysis and degradation mechanisms of the specific chemical compound This compound have yielded no direct research findings. Data regarding its stability, breakdown pathways, and the products formed under defined acidic, basic, or thermal conditions are not available in the public domain.

The stability and reactivity of an amide are significantly influenced by the electronic and steric nature of the substituents on the nitrogen and carbonyl carbon. The presence of the 3,5-dimethylphenyl group in this compound introduces considerable steric bulk and different electronic effects compared to simpler, well-studied formamides. Therefore, extrapolating degradation behavior from these simpler analogs would be scientifically unsound.

For context, the hydrolysis and degradation of related, but structurally distinct, compounds such as N,N-dimethylformamide (DMF) are well-documented. DMF is known to undergo hydrolysis under the influence of strong acids and bases, particularly at elevated temperatures. This process typically cleaves the amide bond to yield dimethylamine and formic acid. wikipedia.orgresearchgate.net Similarly, thermal decomposition of DMF can occur, yielding carbon monoxide and dimethylamine. inchem.org Biodegradation pathways for DMF have also been identified, often initiated by an enzyme called N,N-dimethylformamidase (DMFase), which also breaks the compound into dimethylamine and formic acid. researchgate.netfrontiersin.org

However, it must be emphasized that these mechanisms are specific to simpler formamides like DMF. The unique structural properties of this compound preclude the direct application of this knowledge. Without dedicated experimental studies on this compound, any discussion of its hydrolysis and degradation would be speculative.

Due to the absence of specific data for this compound, no data tables on its hydrolysis or degradation can be provided.

Theoretical and Computational Chemistry Investigations of N 3,5 Dimethylphenyl N Methylformamide

Quantum Chemical Studies on Molecular Structure and Energetics

Conformational Analysis and Isomeric Stability (Cis/Trans Isomerism)

Table 1: Hypothetical Relative Energies of N-(3,5-Dimethylphenyl)-N-methylformamide Conformers

| Conformer | Steric Interaction | Expected Relative Energy (kcal/mol) | Expected Population at 298 K (%) |

|---|---|---|---|

| Trans | Minimized between N-methyl and carbonyl O | 0.0 (Reference) | >95% |

Electronic Structure, Bonding Characteristics, and Orbital Interactions

The electronic structure of this compound is characterized by the delocalization of π-electrons across the amide functional group and the aromatic ring. The nitrogen lone pair participates in resonance with the carbonyl group (C=O), imparting a partial double bond character to the C-N bond. This delocalization is a defining feature of amides, influencing their geometry and reactivity.

Orbital interaction analysis, such as Natural Bond Orbital (NBO) analysis, would likely reveal a strong interaction between the nitrogen lone pair orbital (n) and the antibonding π* orbital of the carbonyl group. This n → π* interaction is responsible for the resonance stabilization and the planarity of the amide group. The presence of the 3,5-dimethylphenyl group would introduce further electronic effects. The methyl groups are weak electron-donating groups, which would slightly increase the electron density on the aromatic ring and could influence the electron-donating capacity of the nitrogen atom.

Vibrational Frequency Analysis and Spectroscopic Correlations

A theoretical vibrational frequency analysis for this compound would provide predicted wavenumbers for its fundamental modes of vibration, which can be correlated with experimental infrared (IR) and Raman spectra. Key vibrational modes for this molecule would include:

C=O stretching (Amide I band): This is typically a strong band in the IR spectrum, expected in the region of 1650-1680 cm⁻¹. Its exact position would be sensitive to the electronic environment and conformation.

N-H in-plane bending and C-N stretching (Amide II band): Since this is a tertiary amide, it will not have a traditional Amide II band. Instead, the C-N stretching vibration will be prominent, likely coupled with other modes.

C-N stretching: The C-N bond, with its partial double bond character, would exhibit a stretching frequency higher than a typical C-N single bond, likely in the 1400-1450 cm⁻¹ range.

Aromatic C=C stretching: Multiple bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the substituted benzene ring.

C-H stretching: Vibrations corresponding to the methyl groups and the aromatic ring would appear in the 2800-3100 cm⁻¹ region.

Computational methods like Density Functional Theory (DFT) would be employed to calculate these frequencies. The calculated values are often systematically scaled to improve agreement with experimental data.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Theory and Reaction Pathway Mapping

Computational modeling could be used to explore reaction mechanisms involving this compound, such as hydrolysis or reactions with electrophiles and nucleophiles. Using Transition State Theory, the potential energy surface of a proposed reaction can be mapped out. This involves locating the minimum energy structures of reactants and products, as well as the first-order saddle point representing the transition state (TS).

For example, in an acid-catalyzed hydrolysis reaction, computational methods could be used to model the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. The structures and energies of the intermediates and transition states along this reaction coordinate would be calculated. The energy difference between the reactants and the highest-energy transition state determines the activation energy of the reaction, which is a crucial factor in determining its rate.

Kinetic Rate Coefficient Prediction

Once the activation energy (Ea) and the vibrational frequencies of the reactants and the transition state are calculated, the kinetic rate coefficient (k) for a reaction can be predicted using equations derived from Transition State Theory, such as the Eyring equation:

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where:

k_B is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation

The Gibbs free energy of activation is calculated from the electronic energies, zero-point vibrational energies, and thermal corrections obtained from the computational frequency analysis of the reactant and transition state structures. These theoretical predictions of rate coefficients are valuable for understanding reaction kinetics where experimental measurements are difficult or unavailable.

Molecular Dynamics Simulations for Condensed Phase Behavior

No specific research data is available for this compound.

Thermodynamic Property Calculations from First Principles

No specific research data is available for this compound.

Intermolecular Interactions and Non-Covalent Bonding Analysis

No specific research data is available for this compound.

To provide the requested detailed article, future computational chemistry studies will need to be conducted and published on this compound. Such research would be invaluable in elucidating the molecular behavior, thermodynamic stability, and interaction profiles of this compound.

Applications in Advanced Chemical Synthesis and Environmental Research

Catalytic Applications of N-Methylformamide Derivatives

The inherent structural and electronic properties of the formamide (B127407) group make it a valuable scaffold in the design of catalysts and ligands. Its ability to engage in hydrogen bonding and coordinate with metal centers allows for its integration into sophisticated catalytic systems that drive stereoselective reactions.

The formamide moiety is a key structural element in the development of organocatalysts, which are metal-free small molecules that can promote chemical reactions with high stereoselectivity. While research may not pinpoint N-(3,5-dimethylphenyl)-N-methylformamide specifically, the general formamide framework is integral to catalysts that create chiral molecules.

A notable example involves the use of bifunctional peptidyl guanidine catalysts for the atroposelective synthesis of axially chiral quinazolinediones. nih.govnih.govchemrxiv.org In these systems, computational modeling has revealed that specific functionalities attached to a peptide backbone, which can include amide-like structures, are crucial for preorganizing the catalyst into its active folded state. nih.govchemrxiv.org An efficient asymmetric synthesis of N-formylpiperidines has been achieved through an organocatalytic cascade reaction involving an aldehyde, a nitroalkene, and an N-arylideneformamide. researchgate.net This reaction, catalyzed by diphenylprolinol trimethylsilyl ether, results in the formation of highly enantioenriched N-formylpiperidines with five contiguous chiral centers in a single step. researchgate.net These examples highlight the strategic importance of the formamide scaffold in designing catalysts that control the three-dimensional arrangement of atoms in a molecule.

Table 1: Examples of Formamide Scaffolds in Organocatalysis

| Catalyst/Reactant Type | Reaction Type | Key Feature of Formamide Scaffold |

|---|---|---|

| N-Arylideneformamide | Michael-aza-Henry-hemiaminalization Cascade | Acts as a key building block for constructing complex heterocyclic products. researchgate.net |

In the realm of metal-catalyzed reactions, the design of ligands that coordinate to a metal center is paramount for controlling reactivity and selectivity. Formamide derivatives can function as ligands or are integral to the structure of more complex ligands. The nitrogen and oxygen atoms of the formamide group can chelate to metal ions, influencing the electronic and steric environment of the metal's coordination sphere.

N,N-Dimethylformamide (DMF), a closely related compound, is widely recognized for its role in metal-catalyzed reactions, often acting as more than just a solvent. nih.govwikipedia.org It can serve as a reactant, a catalyst, and a stabilizer for metal nanoparticles. nih.gov For instance, DMF can act as a reducing agent in the synthesis of metal nanoparticles and the resulting particles are effectively protected or stabilized by DMF, which prevents their aggregation and maintains their catalytic activity for various organic transformations like cross-coupling and hydrosilylation reactions. researchgate.net

Furthermore, formamides are key products in catalytic N-formylation reactions, where various amines are treated with a C1 source like CO2 or methanol in the presence of a metal catalyst. researchgate.netresearchgate.net The design of ligands for these metal catalysts, such as those based on manganese or ruthenium, is crucial for the efficiency of the transformation. researchgate.netresearchgate.net While specific P,N-ligands (containing phosphorus and nitrogen) are common, the fundamental amine and amide functionalities are central to the coordination chemistry that drives these catalytic cycles. vu.nl

Role as Synthetic Intermediates in Complex Molecule Construction

N-methylformamide and its derivatives are valuable intermediates in organic synthesis. chemicalbook.comsynthetikaeu.com The formamide group can be readily converted into other functional groups, or it can be used to introduce a protected amine functionality. N-Methylformamide (NMF) itself is a precursor for synthesizing methyl isocyanide, a compound used as a ligand in coordination chemistry. wikipedia.org

The versatility of N,N-Dimethylformamide (DMF) showcases the synthetic utility of the formamide functional group. DMF is a common reagent in the Vilsmeier-Haack reaction for forming aldehydes and in the Bouveault aldehyde synthesis. wikipedia.org It can also serve as a source for dimethylamino, formyl, or carbonyl groups in the synthesis of various heterocyclic compounds and amides. nih.gov For example, palladium-catalyzed reactions can utilize DMF to introduce a dimethylaminocarbonyl group onto aryl halides. nih.gov These reactions demonstrate the potential of formamide derivatives to act as building blocks in the construction of more complex molecular structures, including pharmaceuticals and other fine chemicals.

Contributions to Interstellar Chemistry and Astrochemistry Models

While this compound is a complex molecule not yet observed in space, its parent compound, N-methylformamide (CH₃NHCHO), is of significant interest in astrochemistry. Formamide (NH₂CHO) and its derivatives are considered key molecules in prebiotic chemistry because they contain the peptide bond (-NH-C=O), a fundamental link in proteins. aanda.org

N-methylformamide has been tentatively detected in the interstellar medium (ISM), specifically toward the hot molecular core Sagittarius B2(N). aanda.orgwiserpub.comwiserpub.com It exists in two stable rotational isomers (rotamers), trans and cis, with the trans conformer being more stable. aanda.org The recent and first interstellar detection of the higher-energy cis-N-methylformamide was in the G+0.693-0.027 molecular cloud. arxiv.org The observed abundance ratio of the trans to cis isomers deviates from what would be expected under thermodynamic equilibrium, suggesting that kinetic, non-equilibrium processes govern their formation. arxiv.org

Astrochemical models propose several formation pathways for N-methylformamide in the ISM. One plausible route is formation on the surfaces of interstellar dust grains through the hydrogenation of methyl isocyanate (CH₃NCO). aanda.org Another proposed gas-phase mechanism involves the reaction between formamide (NH₂CHO) and the methylidene radical (CH₂). wiserpub.comwiserpub.com The presence of N-methylformamide and other peptide-containing molecules like formamide and acetamide in star-forming regions suggests that these crucial prebiotic building blocks could be incorporated into comets and asteroids and subsequently delivered to young planets, potentially seeding them with the raw materials for life. aanda.orgnih.gov

Table 2: Detections and Data for N-methylformamide in the Interstellar Medium

| Molecule | Conformer | Location of Detection | Significance |

|---|---|---|---|

| N-methylformamide (CH₃NHCHO) | trans (tentative) | Sagittarius B2(N) aanda.org | One of the simplest derivatives of formamide containing a peptide bond. aanda.org |

| N-methylformamide (CH₃NHCHO) | cis | G+0.693-0.027 arxiv.org | First detection of the higher-energy isomer; challenges models of isomer abundance based on thermodynamic stability. arxiv.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,5-dimethylphenyl)-N-methylformamide, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3,5-dimethylaniline with methyl formate or formic acid derivatives under reflux in aprotic solvents (e.g., chloroform) is a common approach . Purification via recrystallization from ethanol or ethanol-water mixtures ensures high purity, as described in crystal structure reports . Key variables include stoichiometry, solvent polarity, and temperature control to minimize byproducts. Monitoring reaction progress using thin-layer chromatography (TLC) or NMR spectroscopy is advised.

Q. How can the molecular geometry and hydrogen-bonding interactions of N-(3,5-dimethylphenyl)-N-methylformamide be experimentally determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. For instance, studies on analogous N-arylformamides reveal that the C–S–O–N torsion angles and hydrogen-bonding motifs (e.g., N–H···O) critically influence crystal packing . Using SHELX software for refinement (e.g., SHELXL for small-molecule crystallography) allows precise determination of bond lengths, angles, and displacement parameters . Hydrogen atoms on NH groups are typically located via difference Fourier maps and refined with distance restraints .

Advanced Research Questions

Q. How do meta-substituents (e.g., methyl groups) on the phenyl ring influence the solid-state packing and intermolecular interactions of N-(3,5-dimethylphenyl)-N-methylformamide?

- Methodological Answer : Comparative crystallographic studies of substituted N-arylformamides show that electron-donating groups like methyl enhance steric hindrance, leading to larger dihedral angles between aromatic rings and altered hydrogen-bonding networks . For example, 3,5-dimethyl substitution creates a pseudo-axial conformation, favoring C(4) chain or R22(8) dimer motifs via N–H···O interactions . Computational tools (e.g., Mercury or CrystalExplorer) can visualize Hirshfeld surfaces to quantify intermolecular contacts and compare packing efficiencies with analogs like N-(3-chlorophenyl) derivatives .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR chemical shifts or IR stretching frequencies) for N-(3,5-dimethylphenyl)-N-methylformamide?

- Methodological Answer : Discrepancies in NMR spectra may arise from dynamic processes (e.g., rotational isomerism) or solvent effects. Variable-temperature NMR can identify conformational equilibria, while IR spectroscopy validates hydrogen-bonding patterns (e.g., N–H stretches at ~3300 cm⁻¹) . Cross-validate findings with SC-XRD data to confirm static molecular geometry. For ambiguous cases, high-resolution mass spectrometry (HRMS) and isotopic labeling (e.g., deuterated solvents) provide additional verification .

Q. How can computational modeling predict the pharmacological interactions of N-(3,5-dimethylphenyl)-N-methylformamide derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can assess binding affinities to target proteins, such as enzymes or receptors. For example, derivatives like N-(3,5-dimethyladamantan-1-yl)formamide are studied as reference standards for neuropharmacological activity . Pair these methods with in vitro assays (e.g., enzyme inhibition or cell viability tests) to validate computational predictions. QSAR models incorporating substituent electronic parameters (σ, π) further refine activity predictions .

Q. What experimental approaches quantify the temporal stability of N-(3,5-dimethylphenyl)-N-methylformamide under varying storage conditions?

- Methodological Answer : Accelerated stability studies using HPLC or LC-MS monitor degradation products under stress conditions (e.g., heat, light, humidity). For instance, analogs like 3-(3,5-dimethylphenyl)phenylacetic acid show reduced stability in aqueous media over time, requiring inert atmospheres or desiccants for long-term storage . Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf life, while spectroscopic tracking (UV-vis, FTIR) identifies degradation pathways (e.g., hydrolysis or oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.